molecular formula C12H20Cl2O2 B1363107 Dodecanedioyl dichloride CAS No. 4834-98-4

Dodecanedioyl dichloride

Cat. No. B1363107
CAS RN: 4834-98-4
M. Wt: 267.19 g/mol
InChI Key: CNXXEPWXNDFGIG-UHFFFAOYSA-N
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Description

Dodecanedioyl dichloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It appears as a clear yellow to brown liquid .


Synthesis Analysis

Dodecanedioyl dichloride has a linear formula of ClCO(CH2)10COCl . It is commercially available and can be purchased from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of Dodecanedioyl dichloride is C12H20Cl2O2 . Its molecular weight is 267.19 . The SMILES string representation is ClC(=O)CCCCCCCCCCC(Cl)=O .


Physical And Chemical Properties Analysis

Dodecanedioyl dichloride has a density of 1.069 g/mL at 25 °C (lit.) . Its boiling point is 140 °C/0.5 mmHg (lit.) . The refractive index is n20/D 1.468 (lit.) . It has a vapor pressure of <0.75 mmHg at 20 °C .

Scientific Research Applications

1. Metabolic Studies

Dodecanedioyl dichloride is used in metabolic studies. Cerdán et al. (1988) investigated the metabolism of dodecanedioic acid, a medium-chain dicarboxylic acid, in rat livers using NMR spectroscopy, revealing significant insights into the metabolic pathways involved (Cerdán et al., 1988).

2. Photocrosslinking Behaviors in Polyesters

Chen and Tsay (1995) explored the use of dodecanedioyl dichloride in preparing polyesters by interfacial polycondensation with trans-2,2′-dihydroxystilbene. They found that these polyesters exhibit photocrosslinking behaviors under UV light, which is significant for materials science applications (Chen & Tsay, 1995).

3. Synthesis of Oligoamides

Research by Hahn et al. (1985) involved synthesizing cyclic monomers and linear polymers through cyclocondensation reactions of dodecanedioyl dichloride. This has implications in the production of polymers like "Qiana"-Polyamide (Hahn et al., 1985).

4. Synthesis of Polyesters for Drug Delivery

Guo et al. (2004) synthesized poly(dodecanedioic acid-tetradecandioic acid) copolymers, which showed potential for use as drug delivery devices due to their degradability and controlled drug release properties (Guo et al., 2004).

5. Production of Dodecanedioic Acid via Biotransformation

Funk et al. (2017) demonstrated the production of dodecanedioic acid (DDA) using biotransformation of plant-oil derivatives, a sustainable and efficient approach for producing key chemical precursors (Funk et al., 2017).

6. Study of Dodecanedioic Acid in Energy Metabolism

Jin et al. (2015) explored the metabolism of dodecanedioic acid in rat livers, providing insights into its potential use for anaplerotic therapy in various metabolic disorders (Jin et al., 2015).

7. Synthesis of Autofluorescent Polymers for Tissue Engineering

Firoozi and Kang (2019) synthesized a highly elastic and autofluorescent polymer, poly(xylitol-dodecanedioic acid), for potential applications in tissue engineering (Firoozi & Kang, 2019).

8. Biocom

patibility Studies with Osteoblast CellsChen et al. (2011) investigated the impact of hydroxyapatite nanoparticles with different surface charges, modified using dodecanedioic acid, on osteoblast cells. This study has significant implications for biomedical applications in gene and drug delivery (Chen et al., 2011).

9. Crosslinking of Epoxidized Natural Rubber

Pire et al. (2012) explored the crosslinking of epoxidized natural rubber with dodecanedioic acid. This study provides insights into the mechanisms of rubber crosslinking, important for the rubber and automotive industries (Pire et al., 2012).

Safety And Hazards

Dodecanedioyl dichloride is classified as a skin corrosive and serious eye damage substance . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

dodecanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXXEPWXNDFGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)Cl)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369805
Record name Dodecanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecanedioyl dichloride

CAS RN

4834-98-4
Record name Dodecanedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecanedioyl Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
YH Cai, DA Filimonov, YH Zhang - Известия высших учебных …, 2013 - cyberleninka.ru
… In this paper, N, N'-Bis(benzoyl) dodecane-dioic acid dihydrazide was successfully synthesized from benzoyl hydrazine and dodecanedioyl dichloride which was deprived from …
Number of citations: 4 cyberleninka.ru
M Holler, T Stoerkler, A Louis, F Fischer… - European Journal of …, 2019 - Wiley Online Library
… Specifically, solid-to-solid ball-milling of primary or secondary amine reagents with the inclusion complex resulting from the association of dodecanedioyl dichloride and a pillar[5]arene …
Y Chen, CJ Tsay - Journal of Polymer Science Part A: Polymer …, 1995 - Wiley Online Library
… , azelaoyl chloride, sebacoyl chloride, and dodecanedioyl dichloride, respectively. The reduced … Polyester from dodecanedioyl dichloride (5d) exhibits the highest initial reaction rate and …
Number of citations: 7 onlinelibrary.wiley.com
J Gao, DG Liu, JM Sansiñena… - Advanced Functional …, 2004 - Wiley Online Library
… polymerization between amine-capped oligoaniline and acyl chlorides such as isophthaloyl dichloride, terephthaloyl chloride, azelaoyl chloride, and dodecanedioyl dichloride. Both the …
Number of citations: 103 onlinelibrary.wiley.com
DS Varasteanu, IE Chican, LC Oproiu, MS Doncea - 2016 - dspace.incdecoind.ro
… 9,35 g (0,035 mol) dodecanedioyl dichloride. During dodecanedioyl dichloride addition the … After the entire amount of dodecanedioyl dichloride was added the reaction was allowed to …
Number of citations: 4 www.dspace.incdecoind.ro
M Holler, T Stoerkler, A Louis, F Fischer… - European Journal of …, 2019 - Wiley Online Library
… The Front Cover shows an artistic view of an inclusion complex resulting from the association of dodecanedioyl dichloride and a pillar[5]arene derivative. The latter has been used to …
JK Lee, D Yoo, MF Rubner - Chemistry of materials, 1997 - ACS Publications
… The bipyridine diol was easily polymerized with dodecanedioyl dichloride, ClOC(CH 2 ) 10 … a suitable diacyl chloride such as dodecanedioyl dichloride. A ruthenium complex having …
Number of citations: 154 pubs.acs.org
B Greener, J Rose - Chemical Communications, 1999 - pubs.rsc.org
… of dodecanedioyl dichloride D produced a series of oligomers of average composition GnDn21 (n = 2, 3, 4). While G2D1 was a discrete compound, reaction products G3D2 and G4D3 …
Number of citations: 4 pubs.rsc.org
D BARTH, S GANDOLFO, A BREMBILLA… - FZKA 6271, 1999 - core.ac.uk
… N-octacosane was prepared by reaction between bromooctane and dodecanedioyl dichloride via an organozincic intermediate, to form the corresponding Blaise's diketone. The …
Number of citations: 2 core.ac.uk
FF Stewart, TA Luther, MK Harrup, RP Lash - 2000 - osti.gov
… To this apparatus was added by syringe 12.9 mL (52 mmol) of dodecanedioyl dichloride and the resulting mixture was heated for 22 hours and then allowed to cool. The reaction was …
Number of citations: 7 www.osti.gov

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